molecular formula C14H25N3O2 B7097301 N-ethyl-N-(2-ethylbutyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide

N-ethyl-N-(2-ethylbutyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide

Cat. No.: B7097301
M. Wt: 267.37 g/mol
InChI Key: DDFREEIDPBMRKB-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-ethylbutyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, including an ethyl group, an ethylbutyl group, and a hydroxyethyl group attached to the pyrazole ring.

Properties

IUPAC Name

N-ethyl-N-(2-ethylbutyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-4-12(5-2)10-16(6-3)14(19)13-9-15-17(11-13)7-8-18/h9,11-12,18H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFREEIDPBMRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN(CC)C(=O)C1=CN(N=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-ethylbutyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The introduction of the ethyl, ethylbutyl, and hydroxyethyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of alkyl halides and appropriate bases to facilitate the substitution.

    Amidation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an amine under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-ethylbutyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and ethylbutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and appropriate bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones).

    Reduction: Formation of amines.

    Substitution: Formation of new alkyl or aryl-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, and other biological processes.

    Medicine: As a candidate for drug development, particularly for its potential therapeutic effects on specific molecular targets.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-ethylbutyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access, thereby inhibiting enzyme activity.

    Receptor Binding: Interacting with cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-(2-ethylbutyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

  • The unique combination of substituents in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

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